N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide
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Overview
Description
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide is a complex organic compound with a molecular formula of C22H16N2O4 and a molecular weight of 372.38 g/mol . This compound is known for its unique structure, which includes an anthracene core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene derivatives with hydroxyl groups .
Scientific Research Applications
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
- N-(4-Amino-9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acetamide
Uniqueness
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its phenoxy group and acetamide moiety differentiate it from other anthracene derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H15NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)acetamide |
InChI |
InChI=1S/C22H15NO5/c1-12(24)23-20-17(28-13-7-3-2-4-8-13)11-16(25)18-19(20)22(27)15-10-6-5-9-14(15)21(18)26/h2-11,25H,1H3,(H,23,24) |
InChI Key |
KOKAQZDQEVMNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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